N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a carboxamide group, a methyl-substituted oxazole ring, and aromatic substituents (2,4-dimethylphenyl and 2-methoxyphenyl).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-10-11-19(15(2)12-14)25-23(30)22-16(3)29(28-27-22)13-20-17(4)32-24(26-20)18-8-6-7-9-21(18)31-5/h6-12H,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWLJTXLSAZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of the triazole and oxazole rings. The synthetic route typically starts with the preparation of the oxazole intermediate, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the coupling of the oxazole and triazole intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Motifs
The target compound shares a triazole-carboxamide backbone with several analogs (Table 1). Key structural variations arise from:
- Heterocyclic Rings : Substituted oxazole (target compound) vs. isoxazole () or oxadiazole-thiazole hybrids ().
- Aromatic Substituents : Electron-donating groups (e.g., methoxy, methyl) vs. electron-withdrawing groups (e.g., fluoro in ).
Table 1: Structural Features of Selected Analogs
Substituent Effects on Physicochemical Properties
- Lipophilicity : Methoxy (target compound) and ethoxy () groups enhance hydrophobicity compared to fluoro () or acetyl () groups.
- Electronic Effects : Electron-donating methyl/methoxy groups (target compound) may improve binding to hydrophobic pockets, while electron-withdrawing fluoro groups () could influence charge distribution and hydrogen bonding .
Structure-Activity Relationships (SAR)
- Triazole-Oxazole Hybrids : The oxazole ring in the target compound may enhance rigidity and π-π stacking compared to isoxazole derivatives () .
- Aromatic Substitutions : 2,4-Dimethylphenyl (target) vs. 2-fluorophenyl (): Methyl groups may improve metabolic stability, while fluoro could alter target affinity .
Computational Similarity Analysis
- Molecular Fingerprints : Tanimoto similarity scores () would quantify structural overlap. For example, the target compound and ’s analog may share high similarity due to triazole-oxazole cores but diverge in substituent effects .
- Activity Cliffs: Minor structural changes (e.g., methoxy → ethoxy) could lead to significant activity differences, emphasizing the need for precise SAR studies .
Challenges and Contradictions
- Cross-Reactivity: demonstrates that immunoassays may detect structural analogs inconsistently, even with similar binding affinities .
- Optical Properties: Amino-substituted analogs () exhibit red-shifted absorption due to ICT effects, unlike the target compound, which lacks amino groups .
Biological Activity
N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C27H28N4O3 |
| Molecular Weight | 484.58 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 60369766 |
Antitumor Activity
Research indicates that derivatives of the triazole family exhibit notable antitumor properties. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines. A study focusing on triazole derivatives showed that specific modifications can enhance their activity against breast cancer cells (MCF-7) and other tumor types. The mechanism often involves the induction of apoptosis via pathways involving p53 and caspase activation .
Case Study:
In vitro studies have shown that a related triazole derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, suggesting significant anticancer potential .
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cancer proliferation and survival. Molecular docking studies suggest that the compound may bind effectively to key proteins involved in cell cycle regulation and apoptosis .
In Vitro Studies
Various in vitro assays have been conducted to evaluate the compound's efficacy against different cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 values reported at approximately 0.65 µM.
- HeLa (Cervical Cancer) : Similar studies indicate moderate activity with potential for further optimization.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety profiles. Current literature lacks comprehensive in vivo data specifically for this compound; however, related compounds have shown favorable pharmacokinetic properties.
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of selected compounds related to the triazole family:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| Compound B | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| N-(2,4-dimethylphenyl)... | MCF-7 | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
